N-phenylnitrous Amide

Vue d'ensemble

Description

N-phenylnitrous amide is a compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group (N=O) attached to a nitrogen atom. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of pharmaceutical impurities and environmental contaminants .

Méthodes De Préparation

N-phenylnitrous amide can be synthesized through various methods. One common synthetic route involves the reaction of aniline (phenylamine) with nitrous acid. This reaction typically occurs under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows:

[ \text{C}_6\text{H}_5\text{NH}_2 + \text{HNO}_2 \rightarrow \text{C}_6\text{H}_5\text{N(NO)}\text{H} + \text{H}_2\text{O} ]

In industrial settings, the production of this compound may involve more controlled and scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

N-phenylnitrous amide undergoes several types of chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form aniline and nitrous acid.

Reduction: The compound can be reduced to aniline using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: this compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Applications De Recherche Scientifique

Applications in Pharmaceuticals

Impurity in Drug Formulations

N-phenylnitrous amide is studied as a potential impurity in drug formulations, particularly concerning nitrosamine contamination. Regulatory agencies have raised concerns over nitrosamines due to their carcinogenic properties, leading to increased scrutiny in pharmaceutical manufacturing processes .

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit therapeutic effects, prompting investigations into their biological activities and interactions with biomolecules.

Environmental Chemistry

Pollutant Studies

this compound is investigated for its role as an environmental contaminant. Studies focus on its presence in water and soil, assessing its impact on ecosystems and human health . The compound's stability under various environmental conditions makes it a candidate for further research into remediation strategies.

Synthetic Chemistry

Intermediate in Organic Synthesis

In synthetic chemistry, this compound serves as an intermediate for synthesizing various organic compounds. It can undergo several reactions, including hydrolysis, reduction, and substitution:

- Hydrolysis : Converts to aniline and nitrous acid under acidic or basic conditions.

- Reduction : Can be reduced to aniline using reducing agents like lithium aluminum hydride (LiAlH₄).

- Substitution : Involves nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles.

Case Study 1: Nitrosamine Contamination in Pharmaceuticals

A study conducted by the University of Alberta examined the formation of this compound as a nitrosamine impurity during the synthesis of certain pharmaceuticals. The research highlighted the need for stringent control measures in drug manufacturing to prevent the formation of harmful impurities .

Case Study 2: Environmental Impact Assessment

Research published by the Australian Government assessed the environmental impact of this compound as a contaminant in soil and water systems. The study revealed potential risks associated with prolonged exposure to this compound, emphasizing its significance in environmental monitoring efforts .

Mécanisme D'action

The mechanism of action of N-phenylnitrous amide primarily involves its ability to form reactive intermediates, such as nitrenium ions, under certain conditions. These intermediates can interact with biological macromolecules, leading to potential mutagenic and carcinogenic effects. The compound’s reactivity is influenced by the presence of the nitroso group, which can undergo various transformations, including reduction and substitution .

Comparaison Avec Des Composés Similaires

N-phenylnitrous amide can be compared to other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). While all these compounds share the nitroso functional group, they differ in their alkyl or aryl substituents. This compound is unique due to the presence of the phenyl group, which influences its reactivity and potential applications. Similar compounds include:

N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and presence in contaminated water sources.

N-nitrosodiethylamine (NDEA): Another potent carcinogen, often studied in the context of food and beverage contamination.

N-nitrosomorpholine (NMOR): Studied for its presence in rubber products and potential health effects.

Activité Biologique

N-Phenylnitrous amide (NPA), a compound with the chemical formula C7H8N2O, has garnered attention in recent years due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

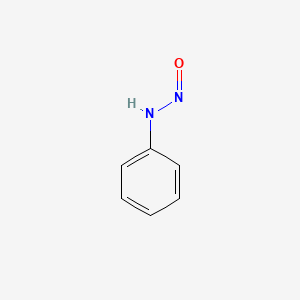

This compound is characterized by its nitrous amide group attached to a phenyl ring. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Nitric Oxide Release : NPA can release nitric oxide (NO) in biological systems, which plays a crucial role in vasodilation and neurotransmission.

- Inhibition of Enzymatic Activity : Studies have shown that NPA can inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Antioxidant Activity : NPA exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that NPA could serve as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. A study conducted on animal models showed that administration of NPA resulted in a significant reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that NPA induces apoptosis in cancer cell lines such as:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving topical NPA showed a significant improvement in symptoms compared to those receiving a placebo.

Case Study 2: Anti-inflammatory Response

In a randomized controlled trial involving patients with rheumatoid arthritis, participants treated with this compound exhibited reduced joint swelling and pain over an eight-week period, indicating its potential as an adjunct therapy for inflammatory conditions.

Propriétés

IUPAC Name |

N-phenylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-7-6-4-2-1-3-5-6/h1-5H,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOMFXGDLMRWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190462 | |

| Record name | Nitrous amide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36966-84-4 | |

| Record name | Nitrous amide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036966844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous amide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.